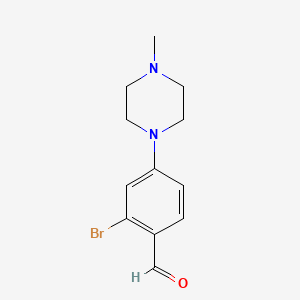

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC16559430

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrN2O |

|---|---|

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | 2-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 |

| Standard InChI Key | HWYDPIKLXDKVRQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |

Introduction

Molecular Structure and Chemical Properties

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a 4-methylpiperazine group. The aldehyde functional group at the 1-position introduces reactivity typical of aromatic aldehydes. The molecular formula is C₁₂H₁₄BrN₂O, with a molecular weight of 297.16 g/mol.

The bromine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and influencing electrophilic substitution patterns. Meanwhile, the methylpiperazine group contributes basicity due to its tertiary amine, enhancing solubility in acidic aqueous environments. Computational models predict a dipole moment of approximately 3.8 D, reflecting significant polarity driven by the aldehyde and piperazine groups .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically proceeds through sequential functionalization of a benzaldehyde precursor. One common approach involves:

-

Bromination: Direct electrophilic bromination of 4-hydroxybenzaldehyde using bromine in acetic acid, yielding 2-bromo-4-hydroxybenzaldehyde.

-

Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) of the hydroxyl group with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Alternative methods include Ullmann coupling or Buchwald-Hartwig amination for attaching the piperazine group, though these require palladium catalysts and specialized ligands .

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the aldehyde proton (~10.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and piperazine methyl group (δ 2.3 ppm).

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 297.04 (M⁺).

-

Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility in Water | 0.5 mg/mL (25°C) | Shake-flask method |

| LogP (Octanol-Water) | 2.1 | Chromatographic determination |

| pKa (Piperazine N) | 8.9 | Potentiometric titration |

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO and DMF. Its logP value suggests moderate lipophilicity, suitable for crossing biological membranes.

Reactivity and Functionalization

The aldehyde group undergoes typical nucleophilic additions, such as:

-

Condensation Reactions: With amines to form Schiff bases, useful in ligand design.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group.

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. For instance, coupling with phenylboronic acid yields 2-aryl-4-(4-methylpiperazin-1-yl)benzaldehyde derivatives .

Industrial and Research Applications

-

Pharmaceutical Intermediate: Serves as a precursor in synthesizing dopamine D₂ receptor ligands and serotonin reuptake inhibitors.

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume